N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, as a building block, plays a crucial role in the synthesis of heterocyclic compounds. Its utility is exemplified in the preparation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds under mild conditions highlights the potential for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles, demonstrating the compound's relevance in dye and pigment synthesis (Gomaa & Ali, 2020).
Renewable Feedstock for Nitrogen-Containing Derivatives
Research on utilizing renewable feedstocks for producing nitrogen-containing derivatives has shown the potential of converting triglycerides to fatty amines and amides, indicating the compound's relevance in developing sustainable chemical processes. Novel approaches to functionalize fatty acid chains to produce compounds and materials with nitrogen functionalities suggest its application in creating surfactants and polymers, contributing to the advancement of green chemistry and sustainable material science (Biswas et al., 2008).
Medicinal Chemistry
In medicinal chemistry, the thiazolidinedione core, related to this compound, is extensively modified to develop antimicrobial, anticancer, and antidiabetic agents. This highlights the compound's role in drug discovery and development, where its structural versatility allows for the creation of novel therapeutic agents (Singh et al., 2022).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on the efficacy of AOPs in mineralizing nitrogen-containing compounds underscore the importance of this compound and its derivatives in environmental remediation technologies (Bhat & Gogate, 2021).
Synthesis of Functional Resins
Microwave-assisted synthesis methods for functional resins, where this compound could be used, illustrate its potential in materials science. These methods optimize resource-efficiency in the sorption of specific ions from solutions, indicating its utility in the development of new materials for environmental and industrial applications (Cyganowski & Jermakowicz-Bartkowiak, 2018).
Future Directions
Thiazole derivatives continue to be a subject of interest for researchers due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine”, for various therapeutic applications.
Mechanism of Action
Target of Action
The compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, also known as Isopropyl-(4-methyl-thiazol-2-ylmethyl)-amine, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, affecting the inflammatory response .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIRMUXOKKNHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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